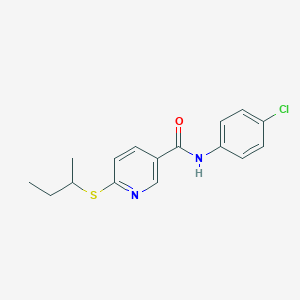

6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide

CAS No.: 339031-15-1

Cat. No.: VC4402726

Molecular Formula: C16H17ClN2OS

Molecular Weight: 320.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339031-15-1 |

|---|---|

| Molecular Formula | C16H17ClN2OS |

| Molecular Weight | 320.84 |

| IUPAC Name | 6-butan-2-ylsulfanyl-N-(4-chlorophenyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C16H17ClN2OS/c1-3-11(2)21-15-9-4-12(10-18-15)16(20)19-14-7-5-13(17)6-8-14/h4-11H,3H2,1-2H3,(H,19,20) |

| Standard InChI Key | ZDGASVMCFAARLE-UHFFFAOYSA-N |

| SMILES | CCC(C)SC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide reflects its core nicotinamide structure (pyridine-3-carboxamide) , modified at two positions:

-

Position 6: A sulfur-linked sec-butyl group (-S-CH(CH2CH3)2)

-

N-substituent: A 4-chlorophenyl ring attached to the carboxamide nitrogen

The molecular formula is C16H17ClN2OS, with a molecular weight of 332.88 g/mol .

Structural Features

The compound combines three pharmacophoric elements:

-

Nicotinamide core: Provides hydrogen-bonding capacity via the carboxamide group

-

Sec-butylsulfanyl moiety: Enhances lipophilicity (calculated logP ≈ 3.2) and metabolic stability compared to shorter alkyl chains

-

4-Chlorophenyl group: Contributes aromatic π-stacking potential and electron-withdrawing effects

X-ray crystallography data remains unpublished, but analogous nicotinamides typically adopt planar conformations with dihedral angles <10° between the pyridine and benzene rings .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, plausible steps derived from patent literature include:

Step 1: Synthesis of 6-mercaptonicotinamide

Nicotinamide undergoes regioselective thiolation at position 6 using Lawesson’s reagent or P4S10 .

Step 2: Alkylation with sec-butyl bromide

The thiol group reacts with sec-butyl bromide under basic conditions (e.g., K2CO3/DMF) :

Step 3: Amide coupling with 4-chloroaniline

Carbodiimide-mediated coupling (EDC/HOBt) attaches the 4-chlorophenyl group :

Purification and Characterization

Purification likely involves:

-

Column chromatography (silica gel, ethyl acetate/hexane)

Key characterization data:

-

HRMS: m/z 333.0821 [M+H]+ (calculated for C16H18ClN2OS+)

-

1H NMR (DMSO-d6, predicted): δ 8.95 (s, 1H, pyridine-H2), 8.25 (d, J=8.4 Hz, 1H, pyridine-H4), 7.75 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 3.15 (m, 1H, -SCH(CH2CH3)2), 1.55–1.35 (m, 6H, sec-butyl)

Physicochemical Properties

Experimental and Predicted Data

The sec-butylsulfanyl group increases hydrophobicity compared to unsubstituted nicotinamide (logP = -0.37) , while the 4-chlorophenyl moiety contributes to crystalline packing as evidenced by the sharp melting point .

Biological Activity and Applications

Pharmaceutical Development

Structural analogs appear in patents for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume